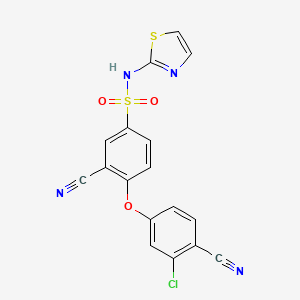

Sulfonamide derivative 11

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H9ClN4O3S2 |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H9ClN4O3S2/c18-15-8-13(2-1-11(15)9-19)25-16-4-3-14(7-12(16)10-20)27(23,24)22-17-21-5-6-26-17/h1-8H,(H,21,22) |

InChI Key |

JONVMVCPXBMHHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Sulfonamide Derivative 11

General Synthetic Strategies for Sulfonamide Derivative 11

The synthesis of sulfonamide derivatives, a class of compounds with significant pharmacological interest, can be achieved through various chemical strategies. These methods range from traditional solution-phase synthesis to more modern techniques like microwave-assisted synthesis, each offering distinct advantages in terms of reaction time, yield, and environmental impact. The specific approach often depends on the desired final structure, including the incorporation of various heterocyclic moieties like pyrazoline, indole (B1671886), and quinone, or the introduction of isotopic labels.

Microwave-Assisted Synthetic Routes for this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of complex molecules, including sulfonamide derivatives. ijprajournal.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and improved purity of the final products compared to conventional heating methods. ijprajournal.comnih.gov

One prominent application of this technology is in the synthesis of pyrazoline-containing sulfonamides. For instance, 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives have been successfully synthesized using microwave irradiation. nih.govnih.gov The process typically involves the reaction of a suitable chalcone (B49325) derivative with a hydrazinobenzenesulfonamide hydrochloride in a solvent like ethanol (B145695) under microwave irradiation. nih.gov This method has been shown to be more efficient than conventional heating, significantly shortening the time required for the reaction to complete. semanticscholar.org

The synthesis often begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and 4-hydroxybenzaldehyde (B117250) to form chalcones. nih.gov These intermediates are then reacted with para-hydrazinobenzenesulfonamide hydrochloride under microwave conditions to yield the target pyrazoline sulfonamides. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.gov

Similarly, other studies have reported the synthesis of novel sulfonamide-bearing pyrazolone (B3327878) derivatives using both conventional and microwave-assisted methods. semanticscholar.org The microwave-assisted approach consistently demonstrates advantages in terms of reduced reaction time and improved yields. ijprajournal.comsemanticscholar.org For example, the reaction of 4-(3-methyl-5-oxo-4,5-dihydro-1-H-pyrazol-1-yl)benzenesulphonamide with substituted benzaldehydes can be efficiently carried out in methanol (B129727) with a catalytic amount of piperidine (B6355638) under microwave irradiation. semanticscholar.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazolone Sulfonamide Derivatives

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional | 6-8 hours | 42-81% |

| 2 | Microwave | 3-7 minutes | Higher than conventional |

| This table is based on data from multiple sources comparing conventional and microwave-assisted synthesis methods for similar compounds. ijprajournal.comjrmds.inglobalresearchonline.net |

Conventional Solution-Phase Synthetic Approaches for this compound

Conventional solution-phase synthesis remains a fundamental and widely practiced method for the preparation of sulfonamide derivatives. This approach involves dissolving the reactants in a suitable solvent and heating the mixture for a specific duration to facilitate the chemical transformation. scielo.br While often requiring longer reaction times compared to microwave-assisted methods, solution-phase synthesis is versatile and allows for a broad range of reaction conditions and scales. ekb.eg

A common strategy involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egmdpi.com The base, such as pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction. ekb.egmdpi.com The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. Common solvents include dichloromethane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). mdpi.com

For example, the synthesis of N-phenylbenzene sulfonamide can be achieved by reacting aniline (B41778) with benzenesulfonyl chloride in diethyl ether at 0 °C. ekb.eg Similarly, tosylation of amines can be carried out using triethylamine as a base in THF. ekb.eg In some cases, solid supports with catalytic activity, such as silica (B1680970) gel, florisil, alumina, and various montmorillonites, can be used in solvent-free conditions to improve yields and reduce reaction times. scielo.br

The synthesis of more complex sulfonamide derivatives, such as those containing indole or other heterocyclic rings, also relies on solution-phase methods. For instance, indole-based sulfonamides can be synthesized by treating an indole derivative with a sulfonyl chloride in a suitable solvent. researchgate.net

Synthesis of Pyrazoline this compound

The synthesis of pyrazoline sulfonamide derivatives is a significant area of research due to their diverse biological activities. A common and effective method for their preparation involves a multi-step sequence starting from chalcones. jrmds.inglobalresearchonline.net

The initial step is typically a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a substituted benzaldehyde (B42025) under basic conditions to form a chalcone intermediate. nih.govjrmds.in These chalcones are then reacted with a hydrazine (B178648) derivative, often 4-hydrazinylbenzenesulfonamide (B1582950) or its hydrochloride salt, in a suitable solvent like ethanol. nih.govwindows.net The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or concentrated hydrochloric acid, and may require refluxing for several hours. jrmds.inwindows.net

For example, a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide (B32628) derivatives were synthesized by first preparing chalcones through a cross-aldol condensation. jrmds.in This was followed by the synthesis of 2-hydrazineyl-N-(4-sulfamoylphenyl) acetamide, which was then reacted with the chalcone derivatives to yield the final pyrazoline sulfonamides. jrmds.in The progress of these reactions is typically monitored using thin-layer chromatography (TLC). jrmds.in

In another approach, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized by reacting chalcone derivatives of 1-(7-chloroquinolin-4-yl)-3-(thiophene/furan-2-yl)-1H-pyrazole-4-carbaldehyde with 4-hydrazinylbenzenesulfonamide in the presence of a catalytic amount of concentrated HCl in ethanol. windows.netnih.gov

Table 2: General Steps for the Synthesis of Pyrazoline Sulfonamide Derivatives

| Step | Description | Reactants |

| 1 | Chalcone Synthesis | Substituted acetophenone, Aromatic aldehyde |

| 2 | Hydrazine Derivative Reaction | Chalcone, Hydrazinylbenzenesulfonamide |

| 3 | Cyclization | Heat or catalyst |

| This table outlines the general synthetic pathway for pyrazoline sulfonamide derivatives. jrmds.inwindows.net |

Synthesis of Indole Chloropyridinyl Ester-Derived this compound

The synthesis of indole chloropyridinyl ester-derived sulfonamide derivatives involves a strategic combination of esterification and sulfonamide formation reactions. A specific example is the synthesis of a sulfonamide derivative designated as compound 11, which serves as an intermediate in the preparation of more complex molecules. nih.gov

The synthesis of this particular derivative starts with methyl-1H-indole-5-carboxylate. nih.gov This starting material is first treated with sodium hydride (NaH) in tetrahydrofuran (THF) at room temperature. nih.gov The NaH acts as a base to deprotonate the indole nitrogen, making it nucleophilic. Following this, 3-nitrophenylsulfonyl chloride is added to the reaction mixture, which is then stirred for an extended period, typically around 23 hours, to form the this compound. nih.gov

In a subsequent step, this sulfonamide derivative can undergo saponification of the methyl ester using aqueous lithium hydroxide (B78521) (LiOH) to yield the corresponding carboxylic acid. nih.gov This carboxylic acid can then be esterified with a substituted pyridinol, such as 5-chloro-3-pyridinol, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to produce the final indole chloropyridinyl ester derivative. nih.govnih.gov

This synthetic route highlights the sequential nature of building complex molecules, where the formation of the sulfonamide linkage is a key step. nih.gov

Synthesis of Quinone-Sulfonamide Derivative 11

The synthesis of quinone-sulfonamide derivatives involves the coupling of a quinone moiety with a sulfonamide group. These compounds are of interest due to their potential biological activities. nih.gov A series of 1,4-naphthoquinones tethered to both open-chain and cyclic sulfonamide moieties have been designed and synthesized. nih.gov

While the specific synthesis of a "derivative 11" within this class is not explicitly detailed in the provided context, the general synthetic strategies can be inferred. The synthesis would likely involve the reaction of an amino-substituted naphthoquinone or a precursor that can be converted to a quinone with a suitable sulfonyl chloride. Alternatively, a sulfonamide containing a reactive functional group could be coupled with a naphthoquinone derivative. nih.govmdpi.com

For example, the synthesis of sulfonamide derivatives of quinoxaline (B1680401) 1,4-dioxides has been reported, which can be considered as aza-analogs of quinones. rsc.org This synthesis involved the reaction of various precursors with sulfonyl chlorides. rsc.org Another approach involves the electrochemical synthesis of sulfonamide derivatives from the oxidation of a p-hydroquinone derivative in the presence of arylsulfinic acids. acs.org This method generates a quinone diimine in situ, which then undergoes a Michael-type addition with the sulfinic acid. acs.org

Synthesis of Hydrogen Isotope-Labeled this compound

The introduction of hydrogen isotopes, such as deuterium (B1214612) (D) or tritium (B154650) (T), into sulfonamide derivatives is a valuable tool in drug metabolism studies and for mechanistic investigations. researchgate.net Several methods have been developed for the isotopic labeling of sulfonamides, often utilizing transition metal catalysts. acs.org

Iridium-catalyzed hydrogen-isotope exchange (HIE) is a prominent method for the selective deuteration of aromatic sulfonamides. researchgate.netacs.org This technique can be used for the ortho-deuteration of primary sulfonamides under ambient conditions. acs.org The choice of the iridium catalyst and reaction conditions can influence the selectivity and efficiency of the deuterium incorporation. researchgate.net For instance, specific iridium(I) catalysts have been shown to be effective for the HIE of secondary and tertiary sulfonamides. researchgate.net

An alternative, metal-free electrochemical method has also been developed for the selective deuteration of sulfonamides at the position alpha to the sulfur atom. researchgate.net This method uses readily available deuterated solvents like DMSO-d6 as the deuterium source and is performed in a simple two-electrode setup under galvanostatic conditions. researchgate.net

Furthermore, a degradation-reconstruction approach has been developed for the synthesis of stable isotope-labeled primary sulfonamides. acs.org This method involves the deamination of an unlabeled sulfonamide to a sulfinate intermediate, which is then isotopically enriched using reagents like H₂¹⁸O and ¹⁵NH₃(aq) to produce the labeled sulfonamide. acs.org

Synthesis of Bis-sulfonamide Derivative 11

The synthesis of macrocyclic bis-sulfonamide derivatives, such as those related to derivative 11, is often achieved through the reaction of bis-chlorides with diamines. eurjchem.com A common approach involves the high-dilution condensation method to favor intramolecular cyclization over polymerization.

In a representative synthesis described by Eshghi et al., novel macrocyclic bis-sulfonamides are prepared by reacting appropriate bis-sulfonyl chlorides with diamines using a fast addition method. eurjchem.comeurjchem.com This procedure typically involves dissolving the diamine in a suitable solvent, often in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction. The bis-sulfonyl chloride, dissolved in the same solvent, is then added dropwise to the diamine solution under controlled temperature and vigorous stirring. The selection of the solvent and the rate of addition are critical to maximize the yield of the desired macrocyclic product. The resulting bis-sulfonamide can then be isolated and purified using standard techniques such as recrystallization or chromatography. While the specific structure "derivative 11" in this context refers to a broader class, this methodology represents a key strategy for creating compounds with two sulfonamide groups within a single macrocyclic framework. eurjchem.comlongdom.org

Synthesis of N,N-dimethylbenzenethis compound

The specific synthesis of N,N-dimethylbenzenethis compound, identified as 4-(1-(2-(5-amino-3-methyl-1H-pyrazol-4-yl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide , has been reported as part of a broader effort to create novel heterocyclic compounds with potential biological activity. tandfonline.com The synthetic route begins with the preparation of a key intermediate, 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide (3), which is synthesized by the condensation of 4-acetyl-N,N-dimethylbenzenesulfonamide (1) with 2-cyanoacetohydrazide (B512044) (2). tandfonline.com

The target derivative 11 is then synthesized from this intermediate. The general procedure involves the reaction of intermediate 3 with hydrazine hydrate (B1144303) in ethanol. This reaction leads to the cyclization of the cyanoacetylhydrazono moiety into a pyrazole (B372694) ring. Specifically, a mixture of compound 3 and hydrazine hydrate in ethanol, with a catalytic amount of piperidine, is refluxed for several hours. Upon cooling, the solid product precipitates and is then collected and recrystallized from a suitable solvent like ethanol to yield the pure 4-(1-(2-(5-amino-3-methyl-1H-pyrazol-4-yl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide (11 ). tandfonline.com

Table 1: Synthesis of N,N-dimethylbenzenethis compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-acetyl-N,N-dimethylbenzenesulfonamide (1), 2-cyanoacetohydrazide (2) | Condensation | 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide (3) |

Synthesis of this compound as an NLRP3 Inflammasome Inhibitor Analogue

Sulfonamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases. acs.orgfrontiersin.orgfrontiersin.org The development of analogues, such as those related to derivative 11, focuses on optimizing potency, selectivity, and pharmacokinetic properties. A notable example is the synthesis of precursors for PET tracers designed to image the NLRP3 inflammasome in the brain. nih.gov

The synthesis of a representative NLRP3 inhibitor analogue involves a multi-step process. For instance, the creation of a carbon-11 (B1219553) labeled sulfonamide derivative began with a non-labeled precursor. The synthesis of such precursors often involves the coupling of a substituted sulfonyl chloride with an appropriate amine. In one such synthesis, a key sulfonamide analogue was prepared, which featured a methoxy (B1213986) substituent suitable for subsequent radiolabeling. nih.gov This analogue demonstrated direct interaction with the NLRP3 protein. frontiersin.org The general synthetic strategy allows for modifications at various positions of the sulfonamide scaffold to explore structure-activity relationships (SAR) and improve inhibitory activity against the NLRP3 inflammasome. researchgate.net The development of these analogues, including those structurally similar to pyrazole-containing sulfonamides like derivative 11, is a critical step in creating therapeutic agents for NLRP3-driven diseases. nih.gov

Derivatization Strategies and Analogue Synthesis of this compound

The core structure of this compound serves as a versatile scaffold for further chemical modification. These derivatization strategies aim to explore the chemical space around the core structure, leading to the synthesis of analogues with potentially enhanced or diversified biological activities.

Introduction of Heterocyclic Moieties onto this compound

A primary strategy for the derivatization of sulfonamide structures involves the introduction of various heterocyclic rings. paom.plmdpi.comnih.gov For N,N-dimethylbenzenesulfonamide derivatives, a common approach utilizes a key intermediate, such as 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide, to build diverse heterocyclic systems. tandfonline.com

The reactivity of this intermediate allows for a series of heterocyclization reactions. For example:

Pyridine derivatives can be synthesized by refluxing the intermediate with ethyl α-cyanocinnamate derivatives in dioxane with a triethylamine catalyst. tandfonline.com

Thiophene (B33073) derivatives are accessible through the Gewald reaction, where the intermediate is reacted with elemental sulfur and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in ethanol with triethylamine. tandfonline.comresearchgate.net

Thiazole derivatives can be prepared by reacting the intermediate with elemental sulfur and phenylisothiocyanate in refluxing ethanol. tandfonline.comiaea.org

Chromene and Benzochromene moieties are introduced by refluxing the intermediate with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde, respectively, in dioxane with a piperidine catalyst. tandfonline.com

These reactions demonstrate the utility of the N,N-dimethylbenzenesulfonamide core as a platform for generating a library of compounds with diverse heterocyclic appendages, each potentially offering unique interactions with biological targets. tandfonline.comnih.gov

Table 2: Heterocyclic Moieties Introduced onto a Sulfonamide Core

| Heterocycle | Key Reagents |

|---|---|

| Pyridine | Ethyl α-cyanocinnamate derivatives |

| Thiophene | Elemental sulfur, Malononitrile/Ethyl cyanoacetate |

| Thiazole | Elemental sulfur, Phenylisothiocyanate |

Structural Diversification of Core Scaffolds Related to this compound

Structural diversification of the core scaffold is a crucial strategy in medicinal chemistry to develop novel therapeutic agents. rsc.org Given that derivative 11 contains a pyrazole ring, diversification efforts often focus on modifying this core. nih.gov Pyrazole-based sulfonamides are a prominent structural motif in many pharmaceutically active compounds. acs.org

Strategies for the diversification of pyrazole scaffolds include:

Substitution at different positions of the pyrazole ring: The pyrazole ring offers multiple sites for substitution, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. nih.govresearchgate.net

Conversion to other heterocyclic systems: The pyrazole core can be chemically transformed into other related heterocycles. For instance, modifications can lead to the formation of fused systems like pyrazolopyrimidines. ptfarm.pl

Hybridization with other pharmacophores: A powerful approach involves creating hybrid molecules by linking the pyrazole-sulfonamide scaffold to other biologically active moieties. nih.gov For example, quinazolinone-sulfonamide hybrids have been synthesized by attaching a benzenesulfonamido moiety to a quinazolinone backbone, aiming to combine the therapeutic properties of both scaffolds. nih.govresearchgate.net This molecular hybridization can lead to compounds with improved potency or novel mechanisms of action. rsc.org

These diversification strategies highlight the versatility of the pyrazole-sulfonamide scaffold as a starting point for the development of new chemical entities with a wide range of potential applications. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Number/Name | Chemical Name |

|---|---|

| 1 | 4-acetyl-N,N-dimethylbenzenesulfonamide |

| 2 | 2-cyanoacetohydrazide |

| 3 | 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide |

| 11 | 4-(1-(2-(5-amino-3-methyl-1H-pyrazol-4-yl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide |

| Bis-sulfonamide derivative | A general term for a compound containing two sulfonamide groups, often in a macrocyclic structure |

Biological Activity Spectrum of Sulfonamide Derivative 11

Enzyme Inhibition Studies of Sulfonamide Derivative 11

This compound has been the subject of several investigations to determine its inhibitory effects on a range of enzymes critical to various physiological and pathological processes.

Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA I and hCA II) by this compound

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in processes such as pH regulation and CO2 homeostasis. tandfonline.com The inhibition of human carbonic anhydrase (hCA) isoenzymes I and II is a key therapeutic target for various conditions. nih.govijpsonline.com

Novel sulfonamide derivatives have been shown to be active against hCA I and II. tandfonline.com Specifically, a series of N-(sulfathiazole)-3,4,5-trihydroxybenzamide derivatives, which includes a compound designated as 11, demonstrated inhibitory effects on these isoenzymes. tandfonline.com The inhibitory activities are typically measured by Ki values, which represent the inhibition constant.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| This compound | hCA I | Data Not Available in Provided Sources |

| This compound | hCA II | Data Not Available in Provided Sources |

While the specific Ki values for a compound explicitly named "this compound" against hCA I and hCA II are not detailed in the provided search results, related sulfonamide derivatives have shown potent inhibition in the nanomolar range. tandfonline.com For instance, a range of novel sulfonamide derivatives exhibited Ki values between 2.62–136.54 nM for hCA I and 5.74–210.58 nM for hCA II. tandfonline.com

Inhibition of Carbonic Anhydrase IX (CA IX) by this compound

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the survival and proliferation of tumor cells, making it a significant target for anticancer therapies. nih.govresearchgate.netnih.gov The selective inhibition of CA IX is a key strategy in developing new cancer treatments. nih.gov

Studies on various sulfonamide derivatives have demonstrated their potential as potent inhibitors of CA IX. nih.govnih.gov For instance, triazole-bearing sulfonamides have shown significant inhibitory activity against CA IX, with some derivatives exhibiting Ki values as low as 1.9 nM. nih.gov While specific data for a compound explicitly named "this compound" is not available, the class of compounds shows promise. A series of sulfonamide-derived quinoxaline (B1680401) 1,4-dioxides also showed good inhibitory activity against four CA isoforms, including CA IX. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| This compound | CA IX | Data Not Available in Provided Sources |

Inhibition of SARS-CoV-2 3CLpro by this compound

The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govresearchgate.net Sulfonamide derivatives have been investigated as potential inhibitors of this enzyme. nih.govresearchgate.net

In a study involving indole (B1671886) chloropyridinyl ester derivatives, a sulfonamide derivative designated as 11 was synthesized. nih.gov This compound was part of a series designed to inhibit SARS-CoV-2 3CLpro. nih.gov While the specific inhibitory concentration (IC50) for derivative 11 was not explicitly stated, a related compound in the series, 7b, which incorporated a 3-nitro sulfonamide functionality, was evaluated. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | SARS-CoV-2 3CLpro | Data Not Available in Provided Sources |

Inhibition of PIN1 by this compound

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that plays a critical role in regulating the function of various proteins involved in cell cycle progression and is often overexpressed in cancer. nih.gov A quinone-sulfonamide derivative, referred to as compound 11, has been identified as a covalent inhibitor of Pin1. nih.gov This compound was found to covalently bind to Cys113 of Pin1, leading to its degradation. nih.gov The inhibition of Pin1 by this derivative was associated with the impairment of the invasive behavior of breast and prostate cancer cells. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Quinone-sulfonamide derivative 11 | PIN1 | 0.64 nih.gov |

Modulation of NLRP3 Inflammasome by this compound

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response and has been implicated in a variety of inflammatory diseases. orscience.runih.gov The development of NLRP3 inhibitors is an active area of research. orscience.ru

A sulfonamide derivative of glyburide, known as JC121, has been shown to inhibit the NLRP3 inflammasome. nih.gov More recently, a carbon-11 (B1219553) labeled sulfonamide derivative was developed as a PET tracer for imaging the NLRP3 inflammasome in the brain, suggesting the potential of this class of compounds to interact with this target. researchgate.netnih.gov While a specific compound named "this compound" for NLRP3 inhibition is not detailed, the broader class of sulfonamides shows activity against this target. nih.gov

| Compound | Target | Activity |

| This compound | NLRP3 Inflammasome | Data Not Available in Provided Sources |

Antiproliferative Activity of this compound

In addition to enzyme inhibition, this compound and related compounds have been evaluated for their ability to inhibit the growth of cancer cells.

A series of novel sulfanilamide-1,2,3-triazole hybrids were synthesized and tested for their antiproliferative activity against various cancer cell lines. mdpi.com Within this series, several compounds designated with the number 11 (11a-j) were evaluated. mdpi.com For example, compound 11b, which contains a 4-Cl-thiophene ring, showed the most potent antiproliferative activity among the thiophenesulfonamide derivatives against three selected cell lines. mdpi.com Another compound in this series, 11f, demonstrated the most potent inhibitory effect against PC-3 prostate cancer cells with an IC50 value of 4.08 µM. mdpi.com

In a separate study, a series of sulfonamide-imidazole hybrid derivatives were synthesized and showed significant cytotoxicity against H69 human lung carcinoma cells and the anthracycline-resistant H69AR cell line. nih.gov The most promising compounds in this study were 11e, 11g, and 11h. nih.gov

Furthermore, a study on phenylpropanoid-derived aryl sulfonamides found that compounds 9, 10, and 11 significantly reduced the cell viability of MCF-7 and MDA-MB-231 breast cancer cell lines. bohrium.com

The antiproliferative activity is often quantified by the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound | Cell Line | Antiproliferative Activity (IC₅₀ in µM) |

| Thiophenesulfonamide derivative 11b | MGC-803, MCF-7, PC-3 | Most potent among 11a-c mdpi.com |

| Coumarin-1,2,3-triazole-sulfonamide hybrid 11d | MGC-803, MCF-7, PC-3 | 34.1 - 88.8 mdpi.com |

| 4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (11f) | PC-3 | 4.08 mdpi.com |

| Sulfonamide-imidazole hybrid 11e | H69, H69AR, A549 | Significant low micromolar cytotoxicity nih.gov |

| Phenylpropanoid-derived aryl sulfonamide 11 | MCF-7, MDA-MB-231 | Significantly reduced cell viability bohrium.com |

Efficacy Against Breast Cancer Cell Lines (e.g., MCF-7)

A series of aryl-sulfonamide hybrid compounds were synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines, including the MCF-7 line. bohrium.com Among the synthesized molecules, this compound demonstrated an efficient reduction in the viability of MCF-7 cell cultures. bohrium.com

In these studies, a parent compound, N-(4-(N-(2-hydroxy-3-methoxy-5-propylphenyl)sulfamoyl)phenyl)acetamide (referred to as compound 7), was structurally modified to produce new analogues, including compound 11. bohrium.com The antiproliferative activities were assessed, and it was observed that compounds 9, 10, and 11 significantly inhibited the survival of MCF-7 and MDA-MB-231 cultures. bohrium.com Further investigations revealed that both compounds 10 and 11 exhibited lower cytotoxic effects on normal cells compared to tumor cells, suggesting a degree of selectivity. bohrium.com

Interactive Table: Cytotoxic Activity of Sulfonamide Derivatives on MCF-7 Cells

The table below would typically present IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound and related compounds against the MCF-7 cell line. However, the source material qualitatively describes a significant reduction in cell viability without providing specific IC₅₀ values for compound 11 itself.

| Compound | Effect on MCF-7 Cell Viability | Source |

| This compound | Efficiently reduced cell viability | bohrium.com |

| Sulfonamide derivative 10 | Efficiently reduced cell viability | bohrium.com |

| Sulfonamide derivative 9 | Efficiently reduced cell viability | bohrium.com |

Impact on Invasive Behavior of Cancer Cells (e.g., Breast and Prostate Cancer Cells)

Research into the aryl-sulfonamide series, which includes this compound, provided insights into their antiproliferative mechanisms, though specific data on the invasive behavior of derivative 11 is limited. bohrium.com Following initial viability screenings, researchers selected compounds 10 and 11 for more detailed investigation into their effects on the MDA-MB-231 breast cancer cell line. bohrium.com

The study noted that compound 10, a closely related analogue, was the most promising in the series, promoting morphological changes and inducing cell cycle arrest at the G1/S transition in MDA-MB-231 cells. bohrium.com While this indicates an impact on cancer cell proliferation, specific assays detailing the effect of this compound on cell migration or invasion were not reported in this study. bohrium.com The broader class of sulfonamides has been investigated for effects on cancer invasion, often linked to the inhibition of enzymes like carbonic anhydrases or matrix metalloproteinases, which are crucial for metastasis. However, direct evidence linking this compound to these specific mechanisms or to the invasive behavior of prostate cancer cells is not detailed in the available literature.

Antioxidant Properties of this compound

While the broader class of sulfonamide derivatives has been extensively studied for antioxidant properties, specific research detailing the antioxidant capacity of this compound is not available in the reviewed literature. nih.govtandfonline.commdpi.comresearchgate.net

Numerous studies have demonstrated that various sulfonamide structures possess significant antioxidant activity. mdpi.comresearchgate.net For example, gallic acid sulfonamide derivatives have shown potent radical scavenging abilities in DPPH, FRAP, and cellular ROS assays. mdpi.com Other research has explored pyrazole-based, coumarin-containing, and dopamine-related sulfonamides, often finding that their antioxidant potential is influenced by the specific heterocyclic moieties and substituents attached to the sulfonamide core. nih.govtandfonline.comresearchgate.net These activities are generally attributed to the ability of the compounds to scavenge free radicals and chelate metal ions. mdpi.com However, without direct experimental evaluation, the antioxidant potential of the specific aryl-sulfonamide structure of derivative 11 remains uncharacterized.

Ligand Binding Studies of this compound (e.g., SGLT1 C-Glucoside Ligand)

In a distinct area of research, a molecule also identified as "this compound" was synthesized as a specific chemical tool for biological studies. mdpi.com This particular derivative is a dansylated C-glucoside analog designed as a putative ligand for the sodium-glucose co-transporter 1 (SGLT1). mdpi.commdpi.comresearchgate.netresearchgate.net

SGLT1 is a transport protein crucial for glucose absorption in the intestine, and it has also been implicated in immunological and anti-inflammatory pathways. mdpi.commdpi.comnih.gov To better understand the mechanism of action, distribution, and metabolic fate of a potent anti-inflammatory C-glucoside (Compound 1), researchers synthesized isotope-labeled versions. mdpi.comacs.org The synthesis plan involved creating a key intermediate, an azido (B1232118) derivative, which was then converted to an amine. mdpi.com This amine was subsequently reacted with dansyl chloride to generate the fluorescent this compound. mdpi.com

The purpose of creating this specific this compound is to use it as a tool in mass spectrometry-based research and as a potential radioactive tracer (in its tritiated form) to track the parent compound's interaction with SGLT1, as well as its absorption, cellular localization, and metabolic pathway. mdpi.comresearchgate.net

Mechanistic Elucidation of Sulfonamide Derivative 11 Action

Biochemical Pathway Modulation by Sulfonamide Derivative 11

The biological activity of sulfonamide derivatives, including compound 11, is deeply rooted in their ability to interact with and modulate the function of key enzymes and cellular pathways. The specific nature of these interactions dictates their therapeutic potential across various disease models.

The efficacy of sulfonamide derivatives is often attributed to their precise interactions within the active sites of target enzymes. Research has demonstrated that these compounds employ a range of binding modes to achieve inhibition or modulation.

One notable interaction involves the binding of sulfonamide analogues to the FK506-binding protein 12 (FKBP12), a widely studied model for protein-ligand interactions. acs.org Native mass spectrometry has confirmed the direct binding of a compound identified as This compound to FKBP12. acs.orgchemrxiv.org The resulting This compound -FKBP12 complex was found to be more stable upon collisional activation compared to a similar analogue complex, suggesting a higher affinity. acs.orgchemrxiv.org The binding mode for this class of ligands is well-established; the core of the molecule typically settles into a hydrophobic pocket, similar to the natural ligand FK506. acs.orgchemrxiv.org A key feature of this interaction is the formation of highly conserved CH···O═S interactions between the sulfonamide oxygens and the protein. acs.orgchemrxiv.org

In the context of other enzymes, particularly metalloenzymes like carbonic anhydrases (CAs), sulfonamides exhibit a distinct and powerful binding mechanism. nih.govresearchgate.net The sulfonamide group is crucial for this interaction. nih.gov Docking simulations and structural studies reveal that the negatively charged nitrogen atom of the deprotonated sulfonamide group forms a coordination bond with the essential Zinc (Zn(II)) ion located within the enzyme's catalytic site. nih.govresearchgate.net This primary interaction is often reinforced by an intricate network of hydrogen bonds with nearby amino acid residues, such as Thr199, which further stabilizes the ligand-enzyme complex. nih.govresearchgate.net

The interactions are not limited to coordination bonds and hydrogen bonds. Depending on the specific derivative and target enzyme, binding can be influenced by van der Waals forces, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net For instance, molecular docking of certain sulfonamides with acetolactate synthase and α-amylase revealed key hydrogen bonds and hydrophobic interactions with active site residues. researchgate.netresearchgate.net

Table 1: Summary of Sulfonamide Derivative Binding Interactions with Target Enzymes

| Derivative Class / Compound | Target Enzyme | Key Interacting Residues / Features | Type of Interaction | Source(s) |

|---|---|---|---|---|

| This compound | FKBP12 | Protein hydrophobic pocket; CH···O═S interactions | Direct binding, Hydrophobic, Hydrogen bonds | acs.org, chemrxiv.org |

| Aryl-sulfonamides | Carbonic Anhydrase (CA) | Zn(II) ion, Thr199 | Coordination bond, Hydrogen bonds | nih.gov, researchgate.net |

| L-valine derivative 9 | Carbonic Anhydrase VII (CA VII) | Asn64, Hydrophobic region | Hydrogen bonds, Hydrophobic | conicet.gov.ar |

| Bisindolylmethane sulfonamides | α-amylase | Asp300, Glu233, Asp197 | Hydrogen bonds, π-cation interactions | researchgate.net |

| General Sulfonamides | Acetolactate Synthase | Not specified | Van der Waals, Hydrogen bonds | researchgate.net |

While many sulfonamide-enzyme interactions are non-covalent and reversible, certain derivatives are designed to form irreversible covalent bonds with their targets. This strategy can lead to prolonged and potent inhibition.

Studies have identified a putative covalent interaction between This compound and the CC chemokine receptor 2 (CCR2), a G protein-coupled receptor. researchgate.net Due to this covalent mechanism, which precludes the determination of standard equilibrium binding parameters, the binding affinity for this compound was reported as an "apparent (p)Ki" value. researchgate.net The development of such covalent antagonists often involves incorporating a reactive electrophilic group, or "warhead," into the molecule's structure. researchgate.net

The principle of covalent bond formation by sulfonamides is also observed in other contexts. For example, sulfonamides can undergo enzymatic transformation by laccase, leading to the formation of covalently bound residues with phenolic model substances. csic.es This process demonstrates that sulfonamides can be activated to form stable, non-extractable covalent linkages. csic.es

Table 2: Evidence of Covalent Interactions for Sulfonamide Derivatives

| Compound | Target | Evidence / Notes | Source(s) |

|---|---|---|---|

| This compound | CCR2 | Putative covalent interaction; affinity reported as "apparent (p)Ki". | researchgate.net |

| Sulfapyridine | Humic Substances (Laccase-catalyzed) | Formation of nonextractable, covalently bound residues confirmed by NMR. | csic.es |

The modulation of enzyme activity by sulfonamide derivatives translates into significant effects on cellular processes, which have been explored in various disease models, including cancer and immunological disorders.

In cancer research, isatin-based sulfonamide derivatives designed as VEGFR-2 inhibitors have been evaluated for their impact on tumor cells. nih.gov The most potent compounds from this series were advanced to studies investigating their influence on the cell cycle and their potential to induce apoptosis, demonstrating a link between enzyme inhibition and the control of cell proliferation and survival. nih.gov

In immunological models, sulfonamides can directly influence T-cell function. Studies on sulfamethoxazole-specific human T cell clones showed that various sulfonamide derivatives could stimulate T-cell proliferation and the secretion of cytokines like IL-5. aai.org This demonstrates that these compounds can act as agonists that trigger specific cellular responses through noncovalent interaction with T-cell receptors. aai.org

Furthermore, sulfonamides can exert protective effects by modulating cellular stress responses. Some derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of the endogenous antioxidant response. researchgate.netresearchgate.net In H₂O₂-stimulated A549 cells, treatment with caffeic acid sulfonamide derivatives led to an increase in the mRNA expression of Nrf2 and its target antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net This activation protects cells from oxidative stress-induced damage. researchgate.netresearchgate.net

Table 3: Cellular Effects of Sulfonamide Derivatives in Disease Models

| Disease Model / Cell Type | Sulfonamide Class / Derivative | Observed Cellular Effect | Underlying Pathway / Mechanism | Source(s) |

|---|---|---|---|---|

| Cancer Cell Lines | Isatin-based sulfonamides | Influence on cell cycle progression and induction of apoptosis. | Inhibition of VEGFR-2. | nih.gov |

| Human T-Cell Clones | Sulfamethoxazole and related derivatives | T-cell proliferation and cytokine (IL-5) secretion. | Agonistic interaction with T-Cell Receptor (TCR). | aai.org |

| A549 Lung Cells (Oxidative Stress Model) | Caffeic acid sulfonamide derivatives | Protection from H₂O₂-induced damage; increased antioxidative enzyme activity. | Activation of the Nrf2 signaling pathway. | researchgate.net, researchgate.net |

| Human Intestinal Epithelial Cells (HIEC-6) | Gallic acid sulfonamide derivatives | Reduction of reactive oxygen species (ROS) levels. | Direct antioxidant activity. | mdpi.com |

Sulfonamide derivatives can combat oxidative stress through multiple mechanisms, acting as both direct free-radical scavengers and as activators of endogenous antioxidant systems. benthamdirect.com

The direct antioxidant capacity is often linked to the molecule's chemical structure. For example, sulfonamide derivatives of gallic acid possess potent antioxidant properties primarily attributed to their 3,4,5-trihydroxybenzoic acid structure. mdpi.com These hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, a critical step in scavenging reactive oxygen species (ROS). mdpi.commdpi.com This hydrogen-donating ability effectively lowers ROS levels in cells, protecting them from oxidative damage. mdpi.com

Beyond direct scavenging, a more indirect but powerful mechanism involves the activation of the Nrf2 pathway. researchgate.netbenthamdirect.com Sulfonamides have been identified as activators of Nrf2, which is the master regulator of the antioxidant response in cells. researchgate.netbenthamdirect.com Upon activation by a sulfonamide derivative, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various protective genes. researchgate.netresearchgate.net This leads to the enhanced expression of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (B108866) system. researchgate.netresearchgate.net By upregulating this endogenous defense system, sulfonamides help cells manage oxidative stress and maintain redox homeostasis. researchgate.net

Table 4: Antioxidant Mechanisms of Sulfonamide Derivatives

| Mechanism | Description | Key Molecular Players / Features | Source(s) |

|---|---|---|---|

| Direct Scavenging | The compound directly neutralizes free radicals by donating a hydrogen atom or an electron. | Phenolic hydroxyl groups, Hydrogen donation capability. | mdpi.com, mdpi.com |

| Indirect (Nrf2 Activation) | The compound activates a signaling pathway that upregulates the cell's own antioxidant defense genes. | Nrf2, Antioxidant Response Element (ARE), HO-1, NQO1. | benthamdirect.com, researchgate.net, researchgate.net |

Structure Activity Relationship Sar Analysis of Sulfonamide Derivative 11 and Analogues

Impact of Substituent Variations on Biological Potency

The biological potency of sulfonamide derivatives is highly sensitive to the nature and position of substituents on their core structure. Variations in these groups can dramatically alter the compound's effectiveness.

For instance, in a series of thiophenesulfonamide derivatives, the presence and position of a halogen atom on the thiophene (B33073) ring were critical for antiproliferative activity. Among the analogues 11a, 11b, and 11c, compound 11b, which features a 4-Cl-thiophene ring, demonstrated the most potent activity against three selected cancer cell lines. nih.gov In contrast, a coumarin-1,2,3-triazole-sulfonamide hybrid, designated as 11d, exhibited only weak antiproliferative activity. nih.gov

Further studies on sulfanilamide-1,2,3-triazole hybrids showed that the nature of the aryl ring significantly influenced potency. Compound 11f, which incorporates a 4-methylbenzenesulfonamide moiety and a 3-phenoxybenzyl group on the triazole ring, was identified as the most potent inhibitor of PC-3 cancer cells in its series. nih.gov Similarly, within a series of novel sulfonamide-imidazole hybrids, compounds 11e, 11g, and 11h emerged as particularly promising due to their cytotoxic activity against human lung carcinoma cells. nih.gov In another study involving doubly modified colchicine (B1669291) derivatives, the sulfonamide analogue 11 was unique in its series for demonstrating higher selectivity indices against all tested tumor cell lines compared to the parent compound, colchicine. mdpi.com

These findings underscore the principle that specific substitutions, such as halogens or bulky aromatic groups at key positions, are crucial for enhancing the biological potency of these sulfonamide derivatives.

| Compound | Key Substituent Variation | Observed Biological Potency |

| 11b | 4-Cl-thiophene ring | Most potent among thiophenesulfonamide derivatives 11a-c. nih.gov |

| 11d | Coumarin ring | Weak antiproliferative activity. nih.gov |

| 11f | 4-methylbenzenesulfonamide and 3-phenoxybenzyl group | Most potent against PC-3 cells in its series. nih.gov |

| 11e, 11g, 11h | Imidazole hybrid | Promising cytotoxic activity against H69 lung carcinoma cells. nih.gov |

| 11 (Colchicine derivative) | Sulfonamide at C7 and methylamino at C10 | Higher selectivity index than parent compound against tumor cells. mdpi.com |

Correlation Between Structural Features and Specific Enzyme Inhibition Profiles

The structural features of sulfonamide derivatives directly correlate with their ability to inhibit specific enzymes, a key mechanism underlying their therapeutic potential. The sulfonamide group itself is a well-established zinc-binding group, making these compounds effective inhibitors of metalloenzymes like carbonic anhydrases. tsijournals.com

Molecular design plays a crucial role in determining the specific enzyme target. For example, compound 11f from a sulfanilamide-1,2,3-triazole series was found to be an effective inhibitor of tubulin polymerization, with an IC50 value of 2.41 μM. nih.gov This activity is attributed to its specific molecular structure, which allows it to interfere with microtubule dynamics. nih.gov

In a different structural class, molecular docking studies predicted that the sulfonamide-imidazole hybrid 11e interacts effectively with two key enzymes in cancer progression: tropomyosin receptor kinase A (TRKA) and mesenchymal-epithelial transition factor (c-MET). nih.gov This predicted interaction at conserved binding sites suggests a mechanism for its observed antiproliferative effects. nih.gov In the context of antibiotic resistance, certain sulfonamide derivatives, including one designated 11a, were evaluated for their ability to inhibit KPC-2 β-lactamase, an enzyme that confers resistance to carbapenem (B1253116) antibiotics. researchgate.net

| Compound | Structural Class | Target Enzyme(s) | Inhibition Data |

| 11f | Sulfanilamide-1,2,3-triazole hybrid | Tubulin | IC50 = 2.41 μM. nih.gov |

| 11e | Sulfonamide-imidazole hybrid | Tropomyosin receptor kinase A (TRKA), c-MET | Predicted interaction via molecular docking. nih.gov |

| 11a | Sulfonamide derivative | KPC-2 β-lactamase | Screened for inhibitory activity. researchgate.net |

Relationships Between Molecular Design and Antiproliferative Efficacy

The molecular design of sulfonamide derivatives is directly linked to their antiproliferative efficacy against various cancer cell lines. Strategic modifications to the core structure can yield compounds with potent and selective anticancer activity.

A study of sulfanilamide-1,2,3-triazole hybrids demonstrated that most of the synthesized compounds exhibited moderate to good activity against MGC-803, MCF-7, and PC-3 cancer cell lines. nih.gov Within this series, compound 11f showed the most potent antiproliferative activity against PC-3 cells, with an IC50 value of 4.08 μM. nih.gov In contrast, a different series of sulfonamide derivatives reported compound 11 as having only weak cytotoxicity, with IC50 values ranging from 24.62 to 121.99 μM, highlighting how different molecular scaffolds lead to vastly different outcomes. acs.org

In another investigation, isatin-sulfonamide derivatives 11b and 11c were found to have good cytotoxic action against the T47D breast cancer cell line, with IC50 values ranging from 1.83 to 10.40 µM. tandfonline.com Furthermore, novel sulfonamide-imidazole hybrids, including 11e, 11g, and 11h, displayed significant low micromolar cytotoxicity against both H69 human lung carcinoma cells and their anthracycline-resistant variant, H69AR. nih.gov This suggests their potential in overcoming drug resistance. nih.gov

The data consistently show that specific combinations of core structures (e.g., sulfanilamide, isatin, imidazole) and substituent groups are required to achieve high antiproliferative efficacy, with potency varying significantly between different cancer cell lines.

| Compound | Molecular Design | Cancer Cell Line | Antiproliferative Efficacy (IC50) |

| 11f | 4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide | PC-3 (prostate) | 4.08 μM. nih.gov |

| 11b | Thiophenesulfonamide derivative with 4-Cl-thiophene | MGC-803, MCF-7, PC-3 | Most potent in its specific series. nih.gov |

| 11e, 11g, 11h | Sulfonamide-imidazole hybrid | H69 (lung), H69AR (anthracycline-resistant lung) | Significant low micromolar cytotoxicity. nih.gov |

| 11b, 11c | Isatin-sulfonamide derivative | T47D (breast) | 1.83 - 10.40 µM. tandfonline.com |

| 11 | Sulfonamide derivative (unspecified series) | Not specified | Weak cytotoxicity (24.62 - 121.99 μM). acs.org |

Computational and Theoretical Studies of Sulfonamide Derivative 11

Molecular Docking Investigations of Sulfonamide Derivative 11 with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, these studies have been crucial in elucidating its interaction with the TGF-βRI kinase domain. Initial discovery of this class of inhibitors was facilitated by molecular modeling and docking studies using the crystal structure of TGF-βRI.

Analysis of Ligand-Receptor Interactions

The precise binding mode of this compound within the ATP-binding site of TGF-βRI has been validated by X-ray crystallography (PDB code: 2WOU). The analysis of this crystal structure reveals specific interactions that are key to its inhibitory activity. A notable feature of its binding is the formation of a hydrogen bond between the amine of its sulfonamide group and the carboxyl group of the amino acid residue Asp290 in the protein's binding pocket. Interestingly, unlike some similar compounds in its class, this compound does not form an interaction with the Lys232 residue. This distinct interaction pattern highlights the subtle structural changes that can lead to significant differences in binding modes among related inhibitors.

Prediction of Binding Affinity and Orientation

The binding affinity of this compound has been quantified experimentally, showing a potent inhibitory concentration (IC₅₀) of 72 nM against TGF-βRI autophosphorylation. Computational docking studies successfully predicted the binding orientation of this compound, which was later confirmed by the co-crystal structure. These computational predictions are vital for the rational design and optimization of lead compounds.

| Compound | Biological Target | Binding Affinity (IC₅₀) | PDB Code |

| This compound | TGF-βRI (ALK5) | 72 nM | 2WOU |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.com For classes of drugs like TGF-βRI inhibitors, QSAR models are developed to predict the activity of new analogues and guide the design of more potent molecules. nih.govresearchgate.net These models often use descriptors related to the steric, electronic, and hydrophobic properties of the molecules. nih.gov

In Silico Assessment of Compound Properties Relevant to Biological Activity

In addition to predicting binding, computational methods are used to assess the physicochemical properties of a compound that are relevant to its behavior as a drug, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For this compound, key properties have been identified that make it a promising candidate for further development. It possesses a low molecular weight of 370 Da and an appropriate lipophilicity, with a logD value of 2.5 at a pH of 7.4. These characteristics are favorable for oral bioavailability. In silico ADME predictions are a critical step in early drug discovery to help eliminate compounds with undesirable pharmacokinetic profiles. mdpi.comresearchgate.net

| Property | Value | Significance |

| Molecular Weight | 370 Da | Low molecular weight is generally favorable for absorption. |

| Lipophilicity (logD7.4) | 2.5 | An appropriate level of lipophilicity is crucial for cell membrane permeability and overall pharmacokinetics. |

Preclinical Investigations of Sulfonamide Derivative 11

In Vitro Cellular Assays

The in vitro evaluation of compounds referred to as sulfonamide derivative 11 has spanned investigations into their anticancer and anti-inflammatory properties.

A compound identified as quinone-sulfonamide derivative 11 has been investigated for its effects on cancer cell behavior. Research has shown that this derivative impairs the invasive capabilities of specific cancer cell lines. nih.gov This activity is linked to its function as an inhibitor of the Pin1 enzyme. nih.gov

In studies, the compound was shown to impede the PIN1-dependent invasive behavior of human breast adenocarcinoma cells (MDA-MB-231) and human prostate cancer cells (PC3). nih.gov This suggests a potential role in modulating cancer cell motility and metastasis.

Table 1: Antiproliferative and Anti-invasive Effects of Quinone-Sulfonamide Derivative 11

| Cell Line | Cancer Type | Observed Effect | Citation |

|---|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | Impaired invasive behavior | nih.gov |

| PC3 | Prostate Cancer | Impaired invasive behavior | nih.gov |

The primary mechanism of action for the quinone-sulfonamide derivative 11 is the inhibition of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme overexpressed in many cancers that plays a critical role in tumorigenesis. nih.govaginganddisease.org

Enzymatic assays revealed that this derivative acts as a covalent inhibitor of Pin1. nih.gov It specifically binds to the cysteine residue at position 113 (Cys113) within the enzyme's catalytic site, leading to the degradation of Pin1. nih.gov This targeted inhibition disrupts the enzyme's function, which is crucial for the conformational regulation of numerous proteins involved in cell cycle progression and signaling. nih.govaginganddisease.org

In a separate line of research, a different sulfonamide derivative, also designated as compound 11, was synthesized as an intermediate in the development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. This particular derivative was a precursor to more potent inhibitors and its specific enzymatic activity was part of a broader structure-activity relationship study.

Table 2: Enzymatic Inhibition by this compound

| Target Enzyme | Inhibitor Context | IC₅₀ Value | Mechanism of Action | Citation |

|---|---|---|---|---|

| Pin1 | Anticancer | 0.64 μM | Covalently binds to Cys113, leading to degradation | nih.gov |

In the field of inflammation research, a this compound was synthesized and evaluated for its ability to inhibit the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.gov

In cellular assays using bone marrow-derived macrophages, this specific this compound was found to be a weak inhibitor of NLRP3 activity. nih.gov The compound resulted in less than 50% inhibition of IL-1β release when tested at a concentration of 1 μM. nih.gov Due to this limited potency, it was not selected for further development, while other analogs from the same study, such as N-cyano sulfoximineurea derivatives, showed significantly higher potency. nih.gov

Table 3: Effect of this compound on Cellular Inflammatory Response

| Assay Type | Cell Type | Measurement | Finding at 1 μM | Citation |

|---|---|---|---|---|

| NLRP3 Inflammasome Activity | Bone Marrow-Derived Macrophages | IL-1β Secretion | <50% inhibition | nih.gov |

In Vivo Preclinical Model Studies

Direct in vivo studies for the specific compounds designated as "this compound" are not extensively documented. However, the preclinical development programs from which these compounds emerged provide relevant in vivo data for structurally related, more potent analogs.

In the context of Pin1 inhibition for cancer therapy, the research that identified the quinone-sulfonamide derivative 11 led to the development of KPT-6566, a novel and potent covalent Pin1 inhibitor. nih.govfrontiersin.orgfrontiersin.org In vivo studies using mouse models demonstrated that KPT-6566 treatment could impair the growth of lung metastases, highlighting the therapeutic potential of this class of inhibitors. nih.gov

Regarding the NLRP3 inflammasome inhibitor program, the this compound was deemed insufficiently potent for in vivo evaluation. nih.gov However, more potent N-cyano-sulfoximineurea analogs from the same screening, such as compounds 15, 29, and 34, were tested in mouse models. nih.govacs.orgnih.gov These advanced compounds were shown to significantly inhibit NLRP3-dependent IL-1β secretion in vivo, demonstrating that the chemical scaffold, once optimized, could translate to efficacy in a living system. nih.govacs.orgnih.gov

Table 4: Summary of In Vivo Findings for Related, Advanced Analogs

| Research Program | Advanced Analog(s) | Animal Model | Key In Vivo Finding | Citation |

|---|---|---|---|---|

| Pin1 Inhibition | KPT-6566 | Mouse | Impaired growth of lung metastasis | nih.gov |

| NLRP3 Inhibition | Compounds 15, 29, 34 | Mouse | Significant inhibition of IL-1β secretion | nih.govacs.orgnih.gov |

Conclusion and Future Directions in Sulfonamide Derivative 11 Research

Summary of Key Academic Findings on Sulfonamide Derivative 11

Academic research has explored various compounds labeled as "this compound" or within a numbered series including "11" for a range of therapeutic applications. These compounds, while sharing the core sulfonamide functional group, possess distinct structural modifications that dictate their biological activity.

Key findings from different studies include:

Anticancer Activity: In one line of research, a methanesulfonamide (B31651) analogue of antofine, designated 11a , was synthesized and evaluated for its potential as an antitumor agent. acs.org Another study focused on a series of quinazoline (B50416) sulfonamide derivatives, including compound 11 , as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com

Antimalarial Potential: A study investigating indole-sulfonamide derivatives identified compound 11 from its series as the most potent antimalarial agent against a multidrug-resistant strain of P. falciparum, exhibiting an IC50 value of 2.79 μM. acs.org

Anti-HIV Applications: Within the development of indolylarylsulfone (IAS) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), compound R11L4 was noted for its potent anti-HIV-1 activity and low cytotoxicity. nih.gov

Radiolabeling for PET Imaging: Carbon-11 (B1219553), a positron-emitting isotope, has been incorporated into sulfonamide structures to create radiotracers for in vivo imaging of red blood cells. nih.gov While not a therapeutic, this highlights the structural versatility of sulfonamides for diagnostic purposes.

| Designation in Study | Chemical Class | Therapeutic Area / Application | Key Finding | Reference |

|---|---|---|---|---|

| Derivative 11a | Antofine Analogue | Anticancer | Synthesized as a potential antitumor agent. | acs.org |

| Derivative 11 | Quinazoline Sulfonamide | Anticancer (VEGFR-2 Inhibition) | Part of a series designed to inhibit VEGFR-2. | mdpi.com |

| Derivative 11 | Indole-sulfonamide | Antimalarial | Most potent in its series against multidrug-resistant P. falciparum (IC50 = 2.79 μM). | acs.org |

| Derivative R11L4 | Indolylarylsulfone | Anti-HIV | Showed prominent anti-HIV-1 potency (EC50 = 0.0091 μM) and low cytotoxicity. | nih.gov |

| [11C]-labeled derivatives | Radiolabeled Sulfonamide | PET Imaging | Used for in vivo radiolabeling of red blood cells for blood pool imaging. | nih.gov |

Unresolved Questions and Academic Challenges

Despite promising findings, the development of sulfonamide derivatives faces several academic challenges. A primary issue for some candidates is poor metabolic stability, which can limit their therapeutic potential. researchgate.net Another significant hurdle is ensuring target selectivity to minimize off-target effects and reduce cytotoxicity. nih.gov For many novel compounds, the precise mechanism of action remains to be fully elucidated, presenting a fundamental gap in understanding. researchgate.net Furthermore, the emergence of drug resistance, particularly in antimicrobial and anticancer therapies, necessitates the continuous design of new agents that can overcome these resistance mechanisms. bohrium.com

Prospective Research Avenues for this compound Development

Future research on sulfonamide derivatives is poised to advance on multiple fronts, aiming to translate initial findings into viable therapeutic agents.

The structural versatility of the sulfonamide scaffold makes it a privileged motif in medicinal chemistry, capable of interacting with a wide array of biological targets. bohrium.comsci-hub.seresearchgate.net Research has demonstrated their activity as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. mdpi.combohrium.comekb.eg This proven adaptability encourages the screening of existing and novel sulfonamide libraries against other therapeutic targets implicated in complex diseases like Alzheimer's, diabetes, and various cancers. bohrium.comsci-hub.sescispace.com The multi-target drug discovery approach, where a single molecule is designed to interact with multiple disease-related targets, is an especially promising area for sulfonamide derivatives. bohrium.comsci-hub.se

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. ijarsct.co.inbenthamdirect.com While effective, modern research is focused on developing more efficient, environmentally friendly, and scalable synthetic routes. These include electrochemical synthesis, which uses electrons as clean reagents and avoids hazardous materials, and various metal-catalyzed coupling reactions that offer high yields and functional group tolerance. benthamdirect.comthieme-connect.combohrium.com The development of methods like metal-free oxidative coupling further contributes to greener chemistry approaches. ekb.eg Such advancements are crucial for the cost-effective and sustainable production of lead compounds for extensive preclinical and clinical evaluation. bohrium.com

A central goal in medicinal chemistry is the optimization of lead compounds to enhance potency and selectivity. This is actively pursued in sulfonamide research through the synthesis of extensive series of analogues to establish clear structure-activity relationships (SAR). researchgate.netbohrium.com By systematically modifying different parts of the sulfonamide scaffold, researchers can identify which chemical features are critical for binding to the target and which can be altered to improve pharmacological properties like bioavailability and metabolic stability. acs.orgresearchgate.net For instance, studies have shown that creating hybrid molecules, such as combining the sulfonamide moiety with other pharmacologically active heterocycles like pyrazole (B372694) or indole (B1671886), can lead to compounds with significantly improved potency. acs.orgptfarm.placs.org

Modern drug discovery relies heavily on the integration of multiple scientific disciplines. ontosight.ai The development of sulfonamide derivatives increasingly benefits from a multidisciplinary strategy that combines synthetic chemistry with computational modeling, molecular biology, and pharmacology. ontosight.aischolarsjournal.netnih.gov In silico techniques, such as molecular docking and molecular dynamics simulations, are used to predict how different derivatives will bind to their target proteins, helping to rationalize experimental findings and guide the design of more effective analogues. nih.govmdpi.com This synergy between computational prediction and experimental validation accelerates the drug discovery process, allowing for a more rational and efficient path toward identifying promising clinical candidates. scholarsjournal.net

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.